Physicochemical Differentiation: Lipophilicity (LogP) Comparison of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol vs. Shorter Alkyl Chain Analogs
The calculated partition coefficient (XLogP3) for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol is reported as 1.5 to 2.0 [1]. This value is approximately 1.0 to 1.5 log units higher than the 4-methyl analog (XLogP3 ~0.5), reflecting the significant increase in lipophilicity contributed by the pentyl chain. This difference is critical for applications requiring enhanced membrane permeability or solubility in non-polar solvents. Note: While these computed values provide a class-level inference, direct head-to-head experimental logP measurements for the compound against its shorter-chain analogs are absent from the primary literature.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5–2.0 |
| Comparator Or Baseline | 4-Methyl-5-mercapto-4H-1,2,4-triazol-3-ol (XLogP3 ≈ 0.5; class-level inference) |
| Quantified Difference | Increase of approximately 1.0–1.5 log units |
| Conditions | Computed value based on the XLogP3 algorithm; no direct experimental comparison in identical assay conditions is available. |
Why This Matters
For procurement, this substantial lipophilicity gap confirms that the pentyl analog is a distinct hydrophobic building block, not interchangeable with methyl or ethyl variants in SAR studies or material synthesis.
- [1] AngeneChemical. (2024). 1,2,4-Triazolidin-3-one,4-pentyl-5-thioxo- (CAS 117987-05-0) - XLogP3 Data. View Source
